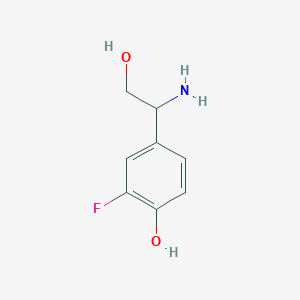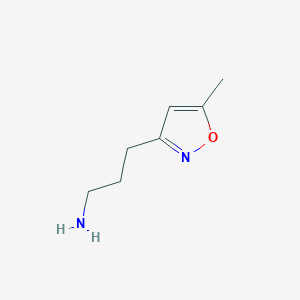
3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylisoxazol-3-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a propan-1-amine group attached to the isoxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylisoxazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-5-methylisoxazole. This process often involves the use of reagents like hydroxylamine and acetic acid under controlled conditions.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with a suitable alkyl halide, such as 3-bromopropan-1-amine, in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Methylisoxazol-3-yl)propan-1-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents include hydroxylamine hydrochloride, acetic acid, and alkyl halides.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methylisoxazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(5-Methylisoxazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Methylisoxazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The isoxazole ring and the amine group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: Similar structure but lacks the propan-1-amine group.
5-Methylisoxazole: Lacks the amino and propan-1-amine groups.
3-(5-Methylisoxazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
3-(5-Methylisoxazol-3-yl)propan-1-amine is unique due to the presence of both the isoxazole ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2O/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4,8H2,1H3 |
Clave InChI |
YMWVQCHYDUFURE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


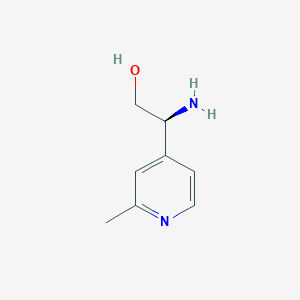
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)

![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)

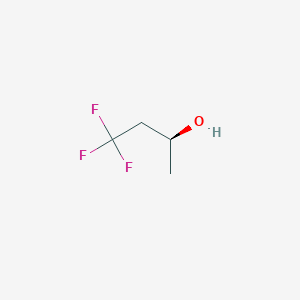
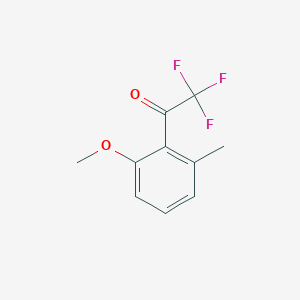
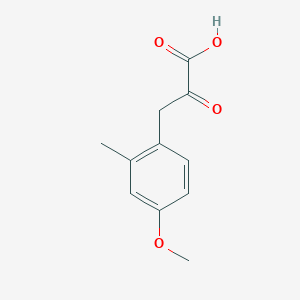
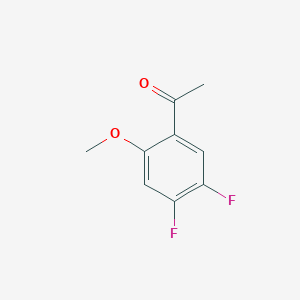
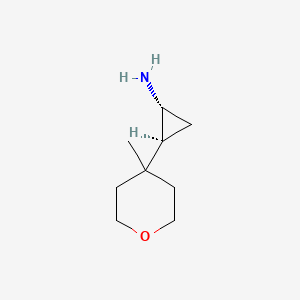
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)


